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Compound of Interest
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Cat. No.: B12389054

Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen,
a major component of the tumor microenvironment.[1][2] Aberrant DDR1 signaling has been
implicated in various aspects of cancer progression, including proliferation, migration, invasion,
and chemoresistance, making it an attractive therapeutic target in oncology.[2][3] DDR1-IN-8 is
a potent small molecule inhibitor of both DDR1 and DDR2 kinases.[4] These application notes
provide detailed protocols for utilizing DDR1-IN-8 in fundamental in vitro cancer research
assays.

Quantitative Data Summary

The inhibitory activity of DDR1-IN-8 and other relevant DDR1 inhibitors is summarized below.
Researchers should note that the cellular potency (e.g., IC50 for cell viability) of DDR1-IN-8
has not been widely reported across a broad range of cancer cell lines. The provided kinase
IC50 values and data from analogous compounds can guide initial dose-ranging studies.
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Compound Target(s) IC50 Value CellLine(s) Assay Type Reference
DDR1-IN-8 DDR1 45 nM N/A Kinase Assay  [4]
DDR2 126 nM N/A Kinase Assay  [4]
o Cell Viability
Nilotinib DDR1 403 nM MCF-7
(MTT)

Cell Viability
DDR1 819 nM MDA-MB-231 [5]

(MTT)
7rh DDR1 6.8 nM N/A Kinase Assay  [6]
DDR1 2.60 uM CNE2 Cell Viability
DDR1 6.33 uM HKI Cell Viability [1]
DDR1-IN-1 DDR1 105 nM N/A Kinase Assay  [7]
DDR2 431 nM N/A Kinase Assay  [1]

Visualizations

DDR1 Signhaling Pathway in Cancer
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Caption: DDR1 signaling cascade in cancer cells and the inhibitory action of DDR1-IN-8.
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Experimental Workflow for In Vitro Analysis of DDR1-IN-
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Caption: A typical workflow for evaluating DDR1-IN-8's efficacy in vitro.

Experimental Protocols
Cell Viability Assay (CCK-8 Method)
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This protocol is designed to determine the effect of DDR1-IN-8 on the viability and proliferation
of cancer cells.

Materials:

o Cancer cell line of interest

o Complete culture medium

o 96-well clear flat-bottom plates

o DDR1-IN-8 (stock solution in DMSO)

¢ Cell Counting Kit-8 (CCK-8) reagent[8][9][10]
e Microplate reader

Procedure:

e Cell Seeding:

o

Harvest cells during the logarithmic growth phase.

o Perform a cell count and dilute the cell suspension to a final concentration of 5 x 104
cells/mL.

o Seed 100 pL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[11]

o Include wells with media only for blank measurements.

o Incubate the plate for 24 hours at 37°C in a 5% CO: incubator to allow for cell attachment.
o DDR1-IN-8 Treatment:

o Prepare a serial dilution of DDR1-IN-8 in complete culture medium. Based on available
data for DDR1 inhibitors, a starting concentration range of 10 nM to 10 uM is
recommended for dose-response experiments.
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o Carefully remove the medium from the wells and add 100 pL of the medium containing the
desired concentration of DDR1-IN-8 or vehicle control (DMSO, final concentration should
not exceed 0.1%).

o Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO: incubator.

o CCK-8 Reagent Addition and Measurement:
o Add 10 pL of CCK-8 reagent to each well.[8][9]

o Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time
may vary between cell lines and should be determined empirically.

o Measure the absorbance at 450 nm using a microplate reader.[8]
e Data Analysis:
o Subtract the absorbance of the blank wells from all other readings.
o Calculate cell viability as a percentage relative to the vehicle-treated control cells.

o Plot the dose-response curve and determine the IC50 value using appropriate software
(e.g., GraphPad Prism).

Transwell Migration and Invasion Assay

This protocol assesses the effect of DDR1-IN-8 on the migratory and invasive potential of
cancer cells.

Materials:

Cancer cell line of interest

Serum-free and complete culture medium

24-well plates with Transwell inserts (8 um pore size)[11][12]

Matrigel (for invasion assay only)
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« DDR1-IN-8

e Cotton swabs

 Fixation solution (e.g., 4% paraformaldehyde)

e Staining solution (e.g., 0.1% Crystal Violet)[12]

e Microscope

Procedure:

 Insert Preparation (Invasion Assay Only):

o Thaw Matrigel on ice.

o Dilute Matrigel with serum-free medium (the dilution factor should be optimized for the cell
line).

o Coat the top of the Transwell insert membrane with a thin layer of the diluted Matrigel
(e.g., 50 pL) and incubate at 37°C for at least 30 minutes to allow for solidification.

e Cell Seeding:

o Culture cells to ~80% confluency, then serum-starve for 12-24 hours.

o Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10°
cells/mL.

o Add 100 puL of the cell suspension (1 x 10° cells) to the upper chamber of each Transwell
insert.[11]

o Treatment and Chemoattraction:

o In the lower chamber of the 24-well plate, add 600 pL of complete medium (containing
10% FBS as a chemoattractant).[12]
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o Add the desired concentration of DDR1-IN-8 or vehicle control to both the upper and lower
chambers to ensure a consistent concentration throughout the assay. A concentration at or
slightly above the IC50 for cell viability is often a good starting point.

o Incubate the plate for 16-48 hours at 37°C in a 5% COz incubator. Incubation time is cell-
line dependent.

e Fixation and Staining:

[¢]

After incubation, carefully remove the inserts from the plate.

o Use a cotton swab to gently remove the non-migrated cells from the upper surface of the
membrane.[11]

o Fix the migrated cells on the lower surface of the membrane by immersing the insert in
fixation solution for 15-20 minutes.

o Wash the inserts with PBS and then stain with 0.1% Crystal Violet for 20-30 minutes.[12]
o Gently wash the inserts with water to remove excess stain and allow them to air dry.

¢ Quantification:
o Visualize and count the stained, migrated cells using a light microscope.

o Capture images from several random fields of view for each membrane and calculate the
average number of migrated cells per field.

Western Blot Analysis of DDR1 Phosphorylation

This protocol is used to confirm the inhibitory effect of DDR1-IN-8 on collagen-induced DDR1
autophosphorylation and downstream signaling.

Materials:
e Cancer cell line of interest

e Collagen Type |
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« DDR1-IN-8

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

e PVDF or nitrocellulose membranes

» Transfer buffer

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (e.g., anti-p-DDR1, anti-total-DDR1, anti-p-ERK, anti-total-ERK, anti-[3-
actin)

o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

Procedure:

e Cell Treatment and Lysis:
o Seed cells in 6-well plates and grow to 80-90% confluency.
o Serum-starve the cells for 12-24 hours.

o Pre-treat the cells with various concentrations of DDR1-IN-8 (e.g., 100 nM, 500 nM, 1 uM)
or vehicle control for 1-2 hours.

o Stimulate the cells with Collagen Type | (e.g., 20-50 pug/mL) for 30-90 minutes at 37°C. A
non-stimulated control should be included.

o Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
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o

Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

e Protein Quantification:

o

Determine the protein concentration of the supernatant using a BCA assay according to
the manufacturer's instructions.

o SDS-PAGE and Western Blotting:

o

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-p-DDR1) overnight at 4°C,
following the manufacturer's recommended dilution.

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

» Detection and Analysis:

Apply the ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system.

To analyze downstream signaling, strip the membrane and re-probe with other primary
antibodies (e.g., p-ERK, p-Akt).

Finally, probe for total protein (total DDR1, total ERK) and a loading control (3-actin or
GAPDH) to confirm equal protein loading.

Quantify band intensities using densitometry software (e.g., ImageJ).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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